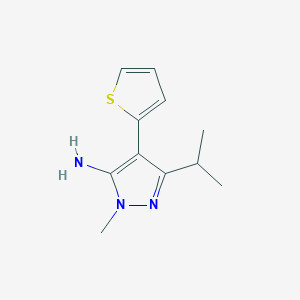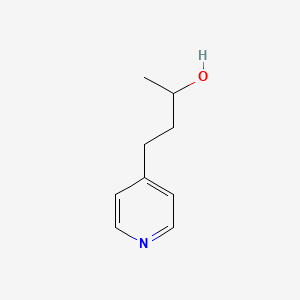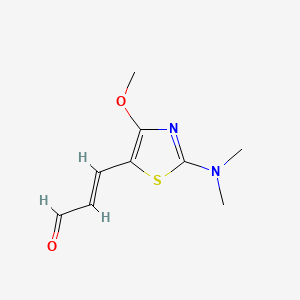
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde is an organic compound with a unique structure that combines functionalities of an unsaturated aldehyde and an enamine. This compound is known for its stability and water solubility, making it a valuable precursor in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde typically involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . due to the explosive nature of propynal, alternative methods using vinyl ethers such as ethyl vinyl ether are preferred. These react with phosgene and dimethylformamide to form the Vilsmeier reagent, which then yields the desired compound in a weakly alkaline medium .
Analyse Chemischer Reaktionen
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde involves its ability to act as a reactive molecular building block. The enamine functionality allows it to participate in various nucleophilic addition and substitution reactions, forming stable intermediates and final products. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde can be compared to similar compounds such as:
3-Dimethylaminoacrolein: Shares similar enamine and aldehyde functionalities but lacks the thiazole ring.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis but differs in its ester functionality.
N-[(3-dimethylamino)propyl]methacrylamide: Similar in amine functionality but used in different polymer applications. The uniqueness of this compound lies in its combination of the thiazole ring with the enamine and aldehyde functionalities, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H12N2O2S |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
(E)-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enal |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)9-10-8(13-3)7(14-9)5-4-6-12/h4-6H,1-3H3/b5-4+ |
InChI-Schlüssel |
GLPJNVVVFYVELF-SNAWJCMRSA-N |
Isomerische SMILES |
CN(C)C1=NC(=C(S1)/C=C/C=O)OC |
Kanonische SMILES |
CN(C)C1=NC(=C(S1)C=CC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
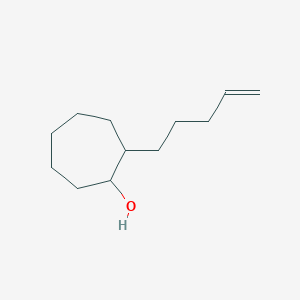
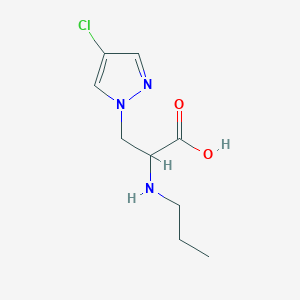
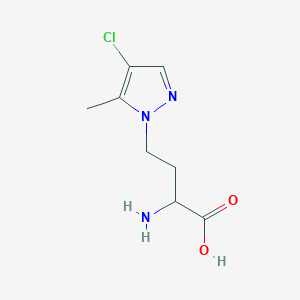
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
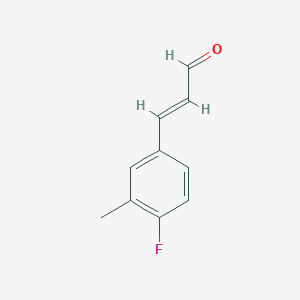
![5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)

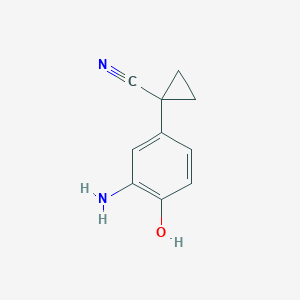
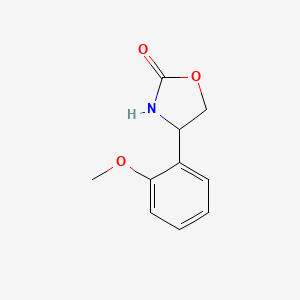
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)
![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
